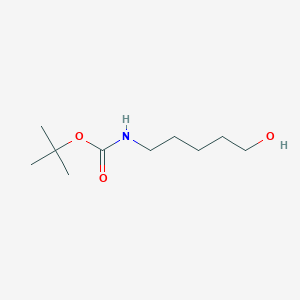
5-(Boc-amino)-1-pentanol
Overview
Description
5-(Boc-amino)-1-pentanol, also known as BAP, is an organic compound that was first synthesized in the laboratory in the early 2000s. BAP is a widely used compound in scientific research, due to its ability to react with a variety of other compounds, as well as its low cost and availability.
Scientific Research Applications
Inhibitors of Nitric Oxide Synthases : 2-amino-5-(imidazol-1-yl)pentanoic acid, a related compound, is a potent inhibitor of nitric oxide synthases, targeting rat iNOS, rat nNOS, and human-derived cNOS effectively (Ulhaq et al., 1998).
Gene Transfection : Highly branched poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate) (HC32) significantly improves gene transfection efficiency compared to linear counterparts (Zeng et al., 2017).
Catalysis in Chemical Synthesis : Rare earth oxides, particularly Yb2O3, effectively catalyze the dehydration of 5-amino-1-pentanol into 4-penten-1-amine at high selectivity and conversion rates (Ohta et al., 2016).
Synthesis of Biologically Active Compounds : A ruthenium-catalyzed synthesis method for producing protected 5-amino-1,2,3-triazole-4-carboxylic acid, useful in biologically active compounds and peptidomimetics, was developed (Ferrini et al., 2015).
Biomass-Derived Synthesis : A high yield synthesis of 5-amino-1-pentanol from biomass-derived dihydropyran was achieved using Ni/ZrO2 catalysts under mild conditions (Li et al., 2020).
Carrier for Boron Clusters : Carboranyl peptides, which can be synthesized from 5-amino-1-pentanol derivatives, act as carriers for 1,2-dicarbadodecarborane clusters, improving solubility and boron content (Leusch et al., 1994).
Fuel Applications : Diesel-pentanol blends, potentially involving 5-amino-1-pentanol derivatives, show promise in reducing certain emissions in diesel engines, though they may increase hydrocarbon emissions (Yilmaz & Atmanli, 2017).
Catalytic Intramolecular Cyclization : Zeolite catalysts facilitate the intramolecular cyclization of 5-amino-1-pentanol to piperidine bases, with high conversion in methanol-induced reactions (Reddy et al., 1994).
Mechanism of Action
Target of Action
5-(Boc-amino)-1-pentanol, also known as tert-butyl (5-hydroxypentyl)carbamate, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are amino functions, which often occur in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .
Mode of Action
The compound interacts with its targets through a process known as Boc-protection . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of multifunctional targets . It plays a pivotal role in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s stability towards most nucleophiles and bases suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the formation of Boc-protected amines and amino acids . These protected amines and amino acids are crucial in the synthesis of multifunctional targets . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable under a wide range of pH conditions . Additionally, the compound’s reaction with a base and the anhydride Boc2O can be conducted under either aqueous or anhydrous conditions . This suggests that the compound’s action, efficacy, and stability can be tailored to specific environmental conditions.
Safety and Hazards
Future Directions
Boc-protected amines like 5-(Boc-amino)-1-pentanol play a pivotal role in the synthesis of multifunctional targets. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
tert-butyl N-(5-hydroxypentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGNGFVNTZJMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403473 | |
| Record name | 5-(Boc-amino)-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264323 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
75178-90-4 | |
| Record name | 1,1-Dimethylethyl N-(5-hydroxypentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75178-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Boc-amino)-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-hydroxypentyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



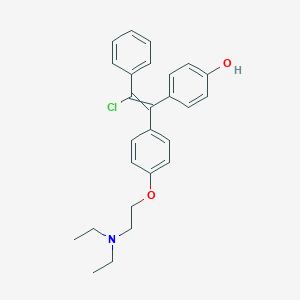




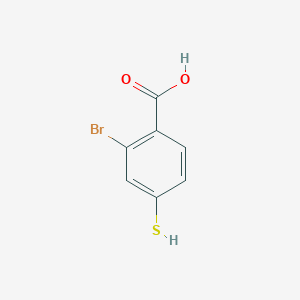

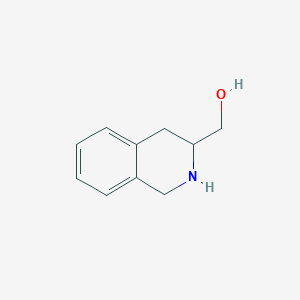

![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)

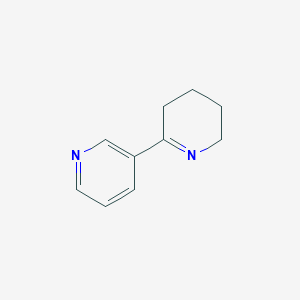
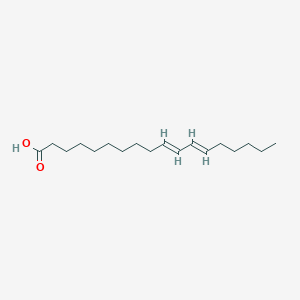
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)